molecular formula C14H22N4O4 B2914124 ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate CAS No. 477768-34-6

ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate

Cat. No.: B2914124
CAS No.: 477768-34-6
M. Wt: 310.354
InChI Key: VDFOTILIJNQMGO-HJWRWDBZSA-N
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Description

Ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate is a synthetic carbamate derivative characterized by a cyanoacetamide backbone with a substituted 2,2-dimethylpropyl group and a methylcarbamoyl moiety. The (Z)-configuration of the imine bond suggests specific stereochemical interactions critical for its biological activity.

Properties

IUPAC Name

ethyl N-[(Z)-2-cyano-3-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]prop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-6-22-13(21)18-11(19)9(7-15)8-17-10(12(20)16-5)14(2,3)4/h8,10,17H,6H2,1-5H3,(H,16,20)(H,18,19,21)/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFOTILIJNQMGO-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC(C(=O)NC)C(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NC(C(=O)NC)C(C)(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate involves multiple steps. One common synthetic route includes the reaction of ethyl cyanoacetate with 2,2-dimethyl-1-(methylcarbamoyl)propylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its unique chemical structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound shares functional groups with several insecticidal agents:

  • Cyano group: Common in ryanodine receptor modulators (e.g., cyantraniliprole, tetraniliprole), where it enhances binding affinity to insect-specific receptors .
  • Carbamate/amide linkages : Found in diamide insecticides like chlorantraniliprole, which stabilize interactions with target proteins .
  • Bulky substituents: The 2,2-dimethylpropyl group may improve metabolic stability compared to simpler analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide (CAS: [6972-77-6]), which lacks complex side chains .

Structural and Activity Comparison Table

Compound Name (IUPAC) Molecular Formula Key Functional Groups Target Receptor Reported Activity/Notes
Ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate C₁₅H₂₁N₅O₄ Cyano, carbamate, amide, dimethylpropyl Likely Ryanodine Hypothesized insecticidal activity
Chlorantraniliprole C₁₄H₁₀Cl₂N₄O₃ Diamide, chloro substituents Ryanodine Receptor High efficacy against Lepidoptera
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, carbamoyl Not specified Limited toxicological data

Mechanistic Insights

  • Ryanodine Receptor Modulators: Compounds like chlorantraniliprole bind to insect ryanodine receptors, causing uncontrolled calcium release and paralysis. The target compound’s cyano and carbamate groups suggest a similar mechanism, but its bulky dimethylpropyl group may alter binding kinetics or species selectivity .
  • Toxicological Profiles: Unlike 2-cyano-N-[(methylamino)carbonyl]acetamide, which lacks safety data, the target compound’s structural complexity may mitigate toxicity risks through enhanced receptor specificity .

Research Implications and Gaps

  • Stereochemical Influence : The (Z)-configuration requires validation for activity, as stereoisomerism often dictates potency (e.g., E/Z differences in pyrethroids).
  • Metabolic Stability : The dimethylpropyl group could reduce oxidative degradation compared to simpler analogs, extending field efficacy.
  • Ecotoxicology: Data gaps on non-target organism effects and environmental persistence must be addressed, as seen with related compounds .

Biological Activity

Ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate is an organic compound belonging to the carbamate class. This compound has garnered interest for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H22N4O4C_{14}H_{22}N_{4}O_{4}. The compound features several functional groups that contribute to its reactivity and biological activity:

  • Carbamate Group : Known for its role in pesticide and drug development.
  • Cyano Group : May influence electrophilic properties.
  • Acetyl Group : Often associated with increased lipophilicity.

1. Nrf2 Pathway Inhibition

Research indicates that carbamate compounds can affect the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. This compound may induce oxidative stress by inhibiting Nrf2 signaling, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

2. Cholinergic Toxicity

Similar to other carbamate pesticides, this compound may exert toxic effects by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can result in elevated acetylcholine levels, causing overstimulation of cholinergic receptors in various tissues, leading to symptoms of toxicity .

Case Study: Carbamate Toxicity

A review of carbamate toxicity highlights that exposure can occur via ingestion, inhalation, or dermal contact. The mechanisms primarily involve acetylcholinesterase inhibition, leading to cholinergic crisis symptoms. The relationship between carbamate exposure and Nrf2 signaling pathways is an area requiring further investigation to fully understand the implications of oxidative stress induced by these compounds .

Applications in Agriculture and Pharmaceuticals

This compound's structure suggests potential applications as:

  • Pesticide : Due to its biological activity against pests through AChE inhibition.
  • Pharmaceutical Agent : Potentially useful in developing drugs targeting oxidative stress-related diseases.

Summary of Biological Activity

Activity Type Mechanism Outcome
Nrf2 Pathway InhibitionInduces oxidative stress via Nrf2 inhibitionCell death due to ROS accumulation
Cholinergic ToxicityAChE inhibition leading to elevated acetylcholineCholinergic crisis symptoms

Q & A

Q. How can researchers design initial toxicological assessments for this compound given limited existing data?

Methodological Answer: Begin with in vitro assays to evaluate cytotoxicity (e.g., MTT assay on human cell lines) and mutagenicity (Ames test). Due to the lack of toxicological data , prioritize dose-response studies to establish preliminary safety thresholds. Follow OECD guidelines for standardized protocols. If in vitro results indicate risks, proceed to acute toxicity studies in rodent models (e.g., LD50 determination). Document all findings in a tiered risk assessment framework.

Assay TypeParameters TestedReference Standards
CytotoxicityIC50, cell viabilityISO 10993-5
Ames TestMutagenic potentialOECD 471
Acute ToxicityLD50, clinical signsOECD 423

Q. What are effective strategies for optimizing the synthesis of this compound at the lab scale?

Methodological Answer: Optimize reaction conditions by systematically varying catalysts (e.g., palladium vs. copper), solvents (polar aprotic vs. non-polar), and temperatures (25–80°C). Monitor reaction progress via TLC or HPLC. For intermediates like 2-cyanoacetamide derivatives, consider microwave-assisted synthesis to reduce time and improve yield . Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using NMR and mass spectrometry.

Advanced Research Questions

Q. How can contradictions in reported stability data under varying environmental conditions be resolved?

Methodological Answer: Conduct controlled stability studies under stressors (light, humidity, temperature) per ICH Q1A guidelines. Use HPLC to quantify degradation products and kinetic modeling (Arrhenius equation) to predict shelf-life. For discrepancies in photostability, compare results under UV (320–400 nm) vs. visible light exposure. Cross-reference findings with computational predictions (e.g., DFT for bond dissociation energies) to identify vulnerable structural motifs .

Stress ConditionAnalytical MethodKey Metrics
Thermal (40–60°C)HPLC-PDA% Degradation, t90
PhotolyticLC-MSMajor photoproducts
Hydrolytic (pH 1–13)NMRStructural changes

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity in biological systems?

Methodological Answer: Anchor experiments in molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or esterases). Validate predictions via surface plasmon resonance (SPR) for binding affinity (KD) and stopped-flow kinetics for reaction rates. Integrate quantum mechanical/molecular mechanical (QM/MM) simulations to elucidate electron transfer pathways during enzymatic hydrolysis . Pair these with metabolomic profiling (LC-HRMS) to identify bioactive metabolites.

Q. How can researchers address gaps in understanding the compound’s environmental fate?

Methodological Answer: Apply OECD 307 guidelines for soil biodegradation testing, measuring half-life (t1/2) under aerobic/anaerobic conditions. Use LC-MS/MS to track transformation products. For atmospheric fate, model oxidation pathways via computational tools (e.g., EPI Suite) and validate with smog chamber experiments measuring reaction rates with hydroxyl radicals . Correlate data with ecotoxicity assays (e.g., Daphnia magna LC50) to assess ecological risks.

Methodological Integration

  • Experimental Design: Link hypotheses to established theories, such as transition-state theory for reaction mechanisms or QSAR models for toxicity predictions .
  • Data Contradiction Analysis: Use multivariate statistics (PCA, ANOVA) to isolate variables causing discrepancies. Replicate conflicting studies under identical conditions to identify methodological outliers .

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